molecular formula C10H19NO2 B13311692 2-aminoCyclopentanepropanoic acid ethyl ester

2-aminoCyclopentanepropanoic acid ethyl ester

Cat. No.: B13311692
M. Wt: 185.26 g/mol
InChI Key: IDIVDOKQBCNCOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-aminoCyclopentanepropanoic acid ethyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is derived from cyclopentane, a five-membered ring structure, and contains both an amino group and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminoCyclopentanepropanoic acid ethyl ester typically involves the esterification of 2-aminoCyclopentanepropanoic acid with ethanol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as trimethylchlorosilane can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

2-aminoCyclopentanepropanoic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

    Hydrolysis: 2-aminoCyclopentanepropanoic acid and ethanol.

    Reduction: 2-aminoCyclopentanepropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-aminoCyclopentanepropanoic acid ethyl ester involves its interaction with various molecular targets. The ester group can be hydrolyzed to release the active carboxylic acid, which can then interact with enzymes and receptors in biological systems. The amino group can form hydrogen bonds and participate in electrostatic interactions, influencing the compound’s activity and specificity .

Comparison with Similar Compounds

2-aminoCyclopentanepropanoic acid ethyl ester can be compared with other similar compounds such as:

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and physical properties.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

ethyl 3-(2-aminocyclopentyl)propanoate

InChI

InChI=1S/C10H19NO2/c1-2-13-10(12)7-6-8-4-3-5-9(8)11/h8-9H,2-7,11H2,1H3

InChI Key

IDIVDOKQBCNCOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1CCCC1N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.